

Glycyuralin E: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: Glycyuralin E

Cat. No.: B15139729

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Introduction

Glycyuralin E is a natural product isolated from the roots and rhizomes of *Glycyrrhiza uralensis*, a plant species commonly known as licorice. This document provides a detailed overview of the spectroscopic data for **Glycyuralin E**, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Chemical Structure and Properties

- Compound Name: **Glycyuralin E**
- Source: *Glycyrrhiza uralensis*[\[1\]](#)
- Molecular Formula: $C_{21}H_{22}O_6$
- Appearance: White powder

Spectroscopic Data

The structural elucidation of **Glycyuralin E** was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of **Glycyuralin E**.

Table 1: High-Resolution Mass Spectrometry Data for **Glycyuralin E**

Parameter	Value
Ionization Mode	Negative
Mass Analyzed	[M-H] ⁻
Calculated m/z	369.1333
Found m/z	369.1333

Citation:[[1](#)]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for **Glycyuralin E** (400 MHz, DMSO-d₆)

Position	δ H (ppm)	Multiplicity	J (Hz)
4	7.11	s	
5	6.36	s	
7	6.56	s	
10	4.39	s	
2'	6.69	s	
5'	6.47	s	
1''	2.58	t	6.8
2''	1.73	t	6.8
4''	1.22	s	
OCH ₃ -6'	3.69	s	

Note: The assignments are based on the data reported in the primary literature.

Table 3: ¹³C NMR Spectroscopic Data for **Glycyuralin E** (100 MHz, DMSO-d₆)

Position	δC (ppm)	Type
2	144.8	C
3	118.0	C
3a	111.7	C
4	121.0	CH
5	96.9	CH
6	158.3	C
7	94.4	CH
7a	155.9	C
10	54.8	CH ₂
1'	121.0	C
2'	112.4	CH
3'	105.3	C
4'	155.9	C
5'	98.7	CH
6'	158.3	C
1''	30.8	CH ₂
2''	21.6	CH ₂
3''	76.5	C
4''	27.8	CH ₃
5''	27.8	CH ₃
OCH ₃ -6'	55.7	CH ₃

Note: The assignments are based on the data reported in the primary literature.

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Glycyuralin E**.

Isolation of Glycyuralin E

Glycyuralin E was isolated from the dried roots and rhizomes of *Glycyrrhiza uralensis*. The general procedure involved the following steps:

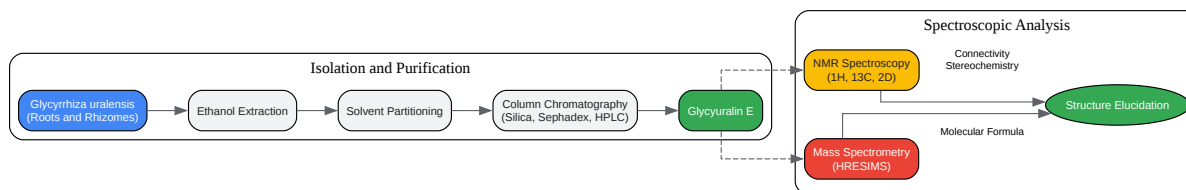
- **Extraction:** The plant material was extracted with 95% ethanol.
- **Partitioning:** The resulting extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction was subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Glycyuralin E**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in DMSO- d_6 . Chemical shifts were referenced to the solvent peaks.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6210 TOF mass spectrometer in the negative ion mode.

Workflow and Data Relationships

The following diagram illustrates the general workflow from the natural source to the structural elucidation of **Glycyuralin E**, highlighting the key analytical techniques employed.



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Caption: General workflow for the isolation and structural elucidation of **Glycyuralin E**.

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References

- 1. researchgate.net [researchgate.net]
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